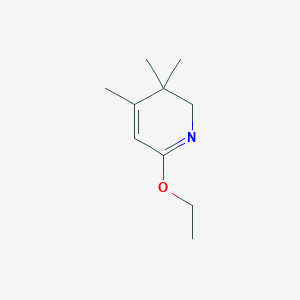
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is a chiral organophosphine compound that features two boron atoms and two phosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane typically involves the reaction of a suitable diboryl precursor with a chiral phosphine ligand. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is used as a ligand in transition metal catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential in drug development and molecular recognition.
Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane in catalysis involves the coordination of the phosphine groups to a metal center, facilitating various catalytic cycles. The boron atoms can also participate in reactions, providing additional reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane: The enantiomer of the compound .
1,2-bis(diphenylphosphino)ethane: A related phosphine ligand without boron atoms.
1,2-bis(dimethylphosphino)ethane: Another related ligand with different substituents on the phosphine groups.
Uniqueness
The presence of both boron and phosphine groups in (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane makes it unique compared to other ligands
Propriétés
Formule moléculaire |
C12H26B2P2 |
|---|---|
Poids moléculaire |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
Clé InChI |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
SMILES isomérique |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
SMILES canonique |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)


![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)

